

Application Notes and Protocols for Tetramethylammonium Triacetoxyborohydride in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetramethylammonium triacetoxyborohydride*

Cat. No.: B043063

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium triacetoxyborohydride, $[(\text{CH}_3)_4\text{N}][(\text{CH}_3\text{COO})_3\text{BH}]$, is a versatile and selective reducing agent employed in a variety of organic transformations. Its bulky cation and the electronic nature of the triacetoxyborohydride anion impart unique reactivity and selectivity profiles, particularly in the diastereoselective reduction of β -hydroxy ketones and in reductive amination reactions. These application notes provide detailed experimental protocols and data for key reactions involving this reagent, offering a guide for its effective use in research and development.

Safety Precautions

Tetramethylammonium triacetoxyborohydride is a water-sensitive and hygroscopic solid. Appropriate safety measures must be taken during handling and storage.

- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, under an inert atmosphere (e.g., nitrogen or argon). Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- **Storage:** Store in a tightly sealed container in a cool, dry place away from moisture.
- **In case of contact:** In case of skin contact, wash immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes.
- **Fire:** In case of fire, use dry chemical powder, foam, or carbon dioxide. Do not use water.

Application 1: Diastereoselective Reduction of β -Hydroxy Ketones

Tetramethylammonium triacetoxymborohydride is a highly effective reagent for the diastereoselective reduction of β -hydroxy ketones to the corresponding anti-1,3-diols. The reaction proceeds via an intramolecular hydride delivery from the borohydride reagent, which is directed by the neighboring hydroxyl group.

General Experimental Protocol

To a solution of the β -hydroxy ketone (1.0 equiv) in a 1:1 mixture of acetonitrile and acetic acid (0.1 M) at -20 °C is added **tetramethylammonium triacetoxymborohydride** (1.5 equiv) in one portion. The reaction mixture is stirred at -20 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Quantitative Data for Diastereoselective Reductions

Entry	Substrate (β -Hydroxy Ketone)	Product (anti-1,3-Diol)	Diastereomeric Ratio (anti:syn)	Yield (%)
1	1-Hydroxy-1,3-diphenylbutan-2-one	1,3-Diphenylbutane-1,2-diol	>99:1	95
2	5-Hydroxy-4-methylheptan-3-one	4-Methylheptane-3,5-diol	98:2	92
3	3-Hydroxy-1-phenylpentan-2-one	1-Phenylpentane-2,3-diol	97:3	88
4	1-(4-Methoxyphenyl)-3-hydroxybutan-2-one	1-(4-Methoxyphenyl)butane-2,3-diol	>99:1	96

Proposed Mechanism and Workflow

The diastereoselectivity of the reduction is rationalized by the formation of a six-membered cyclic intermediate.

Caption: Workflow and proposed mechanism for the diastereoselective reduction.

Application 2: Reductive Amination

Tetramethylammonium triacetoxyborohydride is an effective reagent for the reductive amination of aldehydes and ketones with primary and secondary amines. It offers a mild and selective method for the formation of C-N bonds. While many protocols utilize the more common sodium triacetoxyborohydride (STAB), the tetramethylammonium salt can often be used interchangeably and may provide enhanced stereoselectivity in certain cases.

General Experimental Protocol

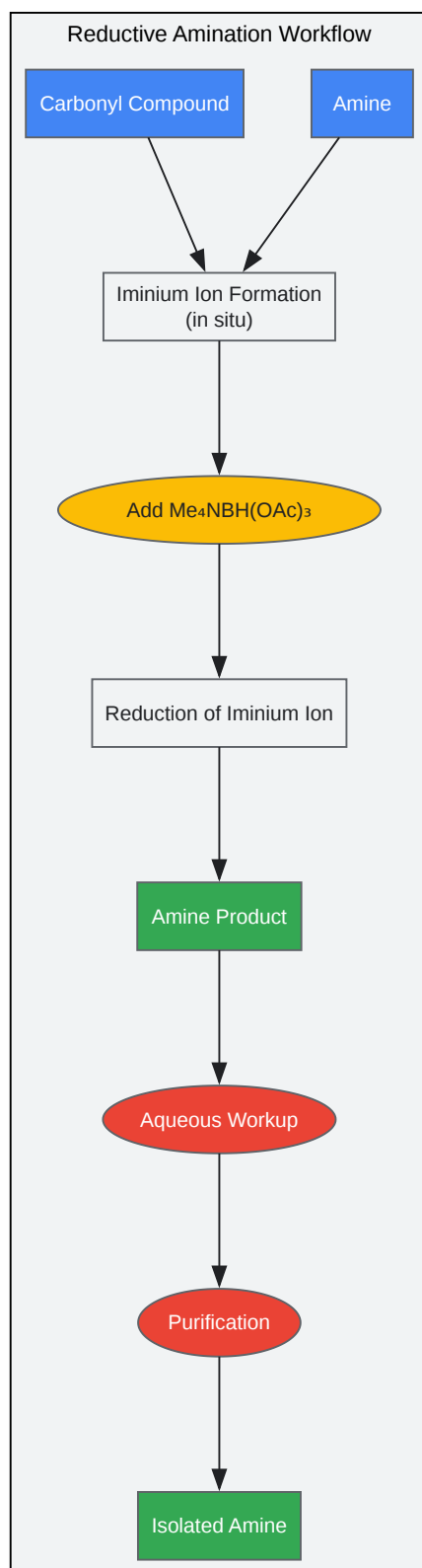
To a solution of the carbonyl compound (1.0 equiv) and the amine (1.1 equiv) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.2 M) is added **tetramethylammonium triacetoxyborohydride** (1.5 equiv) in portions at room temperature. For less reactive ketones, acetic acid (1.0 equiv) can be added as a catalyst. The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Reductive Amination

Entry	Carbonyl Compound	Amine	Product	Solvent	Additive	Yield (%)
1	Benzaldehyde	Aniline	N-Benzylaniline	DCE	None	94
2	Cyclohexanone	Morpholine	4-Cyclohexylmorpholine	THF	AcOH	89
3	4-Methoxybenzaldehyde	Benzylamine	N-(4-Methoxybenzyl)benzylamine	DCE	None	96
4	Acetophenone	Pyrrolidine	1-(1-Phenylethyl)pyrrolidine	THF	AcOH	85

Reaction Workflow

The reductive amination proceeds through the in-situ formation of an iminium ion, which is then reduced by the borohydride reagent.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application Notes and Protocols for Tetramethylammonium Triacetoxyborohydride in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043063#experimental-setup-for-reactions-with-tetramethylammonium-triacetoxyborohydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com